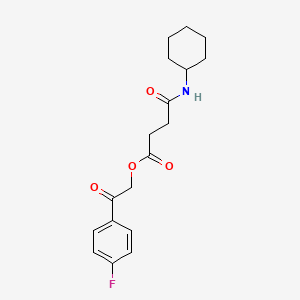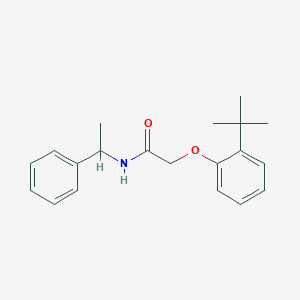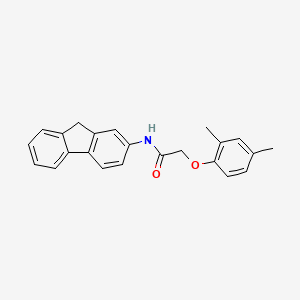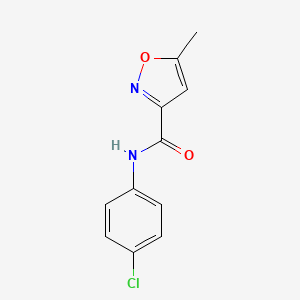
2-(4-fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is a chemical compound that belongs to the class of NMDA receptor antagonists. It is commonly known as FCE-26743 and has been studied extensively for its potential use in scientific research.
Mecanismo De Acción
FCE-26743 exerts its effects by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, FCE-26743 can prevent excessive glutamate release, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
FCE-26743 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in animal models of neurological disorders. FCE-26743 has also been shown to reduce pain and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FCE-26743 is its neuroprotective effects, which make it a valuable tool for studying neurological disorders. However, FCE-26743 has some limitations in lab experiments, including its low solubility in water and its potential to cause sedation and hypothermia in animal models.
Direcciones Futuras
There are several future directions for the study of FCE-26743. One area of interest is its potential use in the treatment of depression and anxiety disorders. FCE-26743 has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential clinical applications. Another area of interest is its potential use in the treatment of drug addiction. FCE-26743 has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential clinical applications in this area. Finally, further research is needed to optimize the synthesis and formulation of FCE-26743 to improve its solubility and reduce its potential side effects.
Conclusion:
In conclusion, FCE-26743 is a valuable tool for studying neurological disorders and has potential applications in pain management and anesthesia. Its neuroprotective effects and ability to block the NMDA receptor make it a promising candidate for further research in the treatment of depression, anxiety, and drug addiction. However, further research is needed to optimize its synthesis and formulation and to determine its potential clinical applications.
Métodos De Síntesis
The synthesis of FCE-26743 involves the reaction of 4-fluorophenylacetic acid with ethyl chloroformate to form 2-(4-fluorophenyl)-2-oxoethyl chloroformate. This intermediate is then reacted with cyclohexylamine and butylamine to form 2-(4-fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate. The final product is obtained through recrystallization and purification by column chromatography.
Aplicaciones Científicas De Investigación
FCE-26743 has been extensively studied for its potential use in scientific research. It is primarily used as an NMDA receptor antagonist and has been shown to have neuroprotective effects in various animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and cerebral ischemia. FCE-26743 has also been studied for its potential use in pain management and as an anesthetic.
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 4-(cyclohexylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4/c19-14-8-6-13(7-9-14)16(21)12-24-18(23)11-10-17(22)20-15-4-2-1-3-5-15/h6-9,15H,1-5,10-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUOQDCXKJMJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5138842.png)
![butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5138843.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5138847.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5138858.png)

![4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide](/img/structure/B5138875.png)
![3-benzyl-5-{2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138883.png)

![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5138901.png)

![1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)

